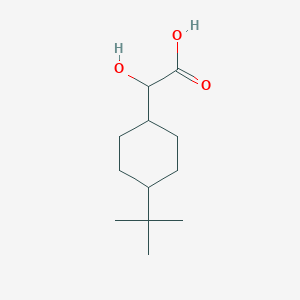

2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid

CAS No.: 1520651-44-8

Cat. No.: VC6492097

Molecular Formula: C12H22O3

Molecular Weight: 214.305

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1520651-44-8 |

|---|---|

| Molecular Formula | C12H22O3 |

| Molecular Weight | 214.305 |

| IUPAC Name | 2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid |

| Standard InChI | InChI=1S/C12H22O3/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h8-10,13H,4-7H2,1-3H3,(H,14,15) |

| Standard InChI Key | LMASIWKHEKAGMQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1CCC(CC1)C(C(=O)O)O |

Introduction

Structural and Chemical Identification

Molecular Architecture

Synthesis and Stereochemical Control

Hydrogenation of Cyclohexanone Precursors

The tert-butylcyclohexyl backbone is typically synthesized via catalytic hydrogenation of 4-tert-butylcyclohexanone. Patent US8232430B2 details a method using ruthenium-aminophosphine complexes (e.g., RuCl₂(PPh₃)(en)) to achieve >95% selectivity for cis-4-tert-butylcyclohexanol . This alcohol serves as a precursor for further functionalization, such as oxidation to the corresponding ketone or carboxylation to hydroxyacetic acid derivatives.

Table 1: Catalytic Performance in Cyclohexanol Synthesis

| Catalyst | Substrate:Catalyst Ratio | Conversion (%) | Cis:Trans Selectivity |

|---|---|---|---|

| RuCl₂(PPh₃)(en) | 10,000:1 | 100 | 96:4 |

| Ir-based catalysts | 500:1 | 85 | 88:12 |

| Rh-based catalysts | 1,000:1 | 78 | 82:18 |

Hydroxyacetic Acid Formation

Introducing the hydroxyacetic acid group likely involves aldol condensation or hydroxylation of a pre-formed acetic acid derivative. For instance, 4-tert-butylcyclohexyl acetic acid (CAS 105906-07-8) is synthesized via Friedel-Crafts alkylation followed by oxidation . Adapting this route, 2-hydroxy substitution could be achieved through epoxidation and acid-catalyzed ring opening or via Sharpless asymmetric dihydroxylation.

Physicochemical Properties

Thermal Stability and Solubility

The tert-butyl group enhances thermal stability, as evidenced by the high boiling point (300.1±10.0°C) and melting point (81–83°C) of 4-tert-butylcyclohexyl acetic acid . The hydroxyl group in 2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid increases polarity, improving solubility in polar aprotic solvents (e.g., THF, DMF) but reducing compatibility with nonpolar media.

Table 2: Comparative Physical Properties

Industrial and Research Applications

Pharmaceutical Intermediates

Cyclohexylacetic acid derivatives are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and hormone analogs. The hydroxyl group in 2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid could enable chelation of metal ions or serve as a handle for prodrug derivatization.

Perfumery and Agrochemicals

Cis-4-tert-butylcyclohexyl acetate, a related compound, is prized in perfumery for its woody-floral notes . The hydroxyl variant may act as a chiral building block for pheromones or herbicides, leveraging its stereochemical purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume